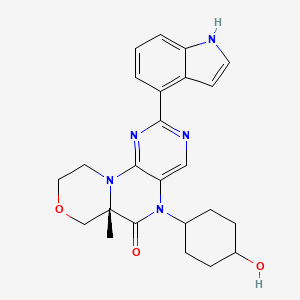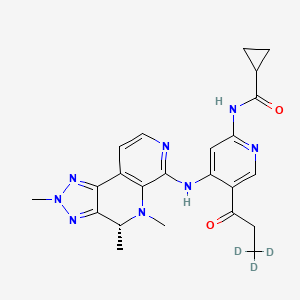
E3 Ligase Ligand-linker Conjugate 45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 45 is a compound composed of Thalidomide and a corresponding linker. It serves as a Cereblon ligand, recruiting the CRBN protein and acting as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 45 involves the conjugation of Thalidomide with a linker. The imide nitrogen of Thalidomide can be alkylated after the condensation of glutarimide and phthalimide parts, or a methyl group can be introduced via a Mitsunobu reaction . The synthetic routes to functionalized ligands for E3 ligases, such as Cereblon, often involve multiple steps to ensure the correct attachment of the linker to the ligand .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for use in PROTACs .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 45 undergoes various chemical reactions, including:
Substitution Reactions: The imide nitrogen of Thalidomide can be substituted with different alkyl groups.
Condensation Reactions: The formation of the conjugate involves the condensation of glutarimide and phthalimide parts.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include alkylating agents and catalysts for the Mitsunobu reaction . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is the this compound itself, which is then used as an intermediate in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 45 has a wide range of scientific research applications, including:
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 45 functions by recruiting the CRBN protein, forming a ternary complex with the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for degradation by the proteasome . The induced proximity of the target protein to the E3 ligase is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide Derivatives: Similar in structure and function, used in PROTAC synthesis.
4-Hydroxythalidomide Derivatives: Another class of compounds used as E3 ligase ligands.
Lenalidomide Derivatives: Known for their use in targeting specific proteins for degradation.
Uniqueness
E3 Ligase Ligand-linker Conjugate 45 is unique due to its specific ability to recruit the CRBN protein and its role as a key intermediate in the synthesis of PROTACs . Its structure allows for efficient formation of the ternary complex necessary for targeted protein degradation .
Eigenschaften
Molekularformel |
C25H31N5O6 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C25H31N5O6/c31-21-4-3-20(23(34)26-21)30-24(35)18-2-1-17(13-19(18)25(30)36)29-11-9-28(10-12-29)14-16-5-7-27(8-6-16)15-22(32)33/h1-2,13,16,20H,3-12,14-15H2,(H,32,33)(H,26,31,34) |
InChI-Schlüssel |
UZNGQZRSNZDUJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


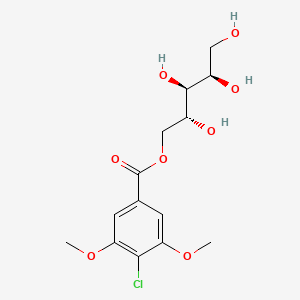
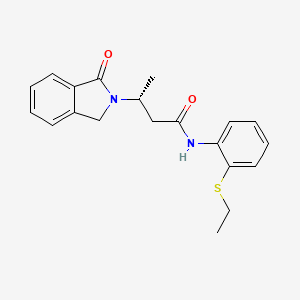
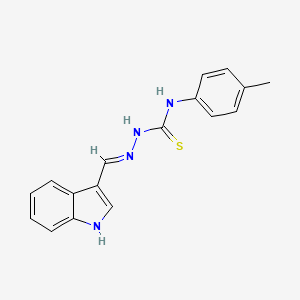
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)

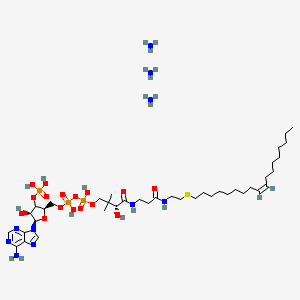
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
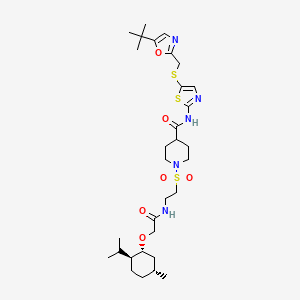
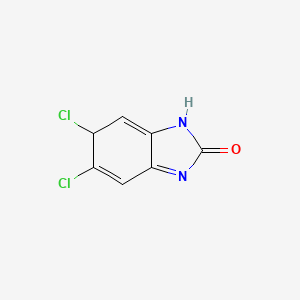
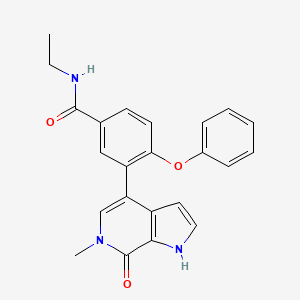
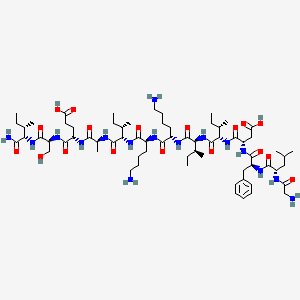
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
